CP 91244
Description
References to "91244" in the materials relate to academic standards (e.g., geographic research codes in and ), page numbers in journal articles (e.g., IEEE Access 9:91244–91258 in and ), or university admission rankings (). No chemical compound with the identifier "CP 91244" is described in the evidence, including CAS registry databases (). For the purpose of this analysis, we will assume "this compound" refers to a hypothetical or misreferenced compound and proceed with a generalized framework for comparing structurally or functionally similar inorganic or organic compounds, guided by methodologies outlined in the evidence.
Properties
CAS No. |
135215-73-5 |
|---|---|
Molecular Formula |
C51H86O18 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,7S,8R)-7-hydroxy-2-[(5S)-5-[(3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C51H86O18/c1-25-21-26(2)50(10,55)66-42(25)36-22-37(61-40-16-14-34(57-11)31(7)60-40)47(63-36)49(9)18-17-38(65-49)48(8)19-20-51(69-48)24-33(53)27(3)43(67-51)29(5)45-46(58-12)44(28(4)35(62-45)23-39(54)68-56)64-41-15-13-32(52)30(6)59-41/h25-38,40-47,52-53,55-56H,13-24H2,1-12H3/t25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38?,40-,41-,42?,43?,44-,45?,46-,47?,48-,49-,50-,51?/m0/s1 |
InChI Key |
GUVMPKLAWKGVEJ-ZCBRAWTOSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)C[C@@H]([C@H](C(O5)[C@@H](C)C6[C@H]([C@H]([C@H]([C@H](O6)CC(=O)OO)C)O[C@H]7CC[C@@H]([C@H](O7)C)O)OC)C)O)C)C)O[C@H]8CC[C@@H]([C@H](O8)C)OC)(C)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C |
Synonyms |
CP 91244 CP-91,244 Semduramicin, 5-O-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-, (5(2S,5S,6R))- |
Origin of Product |
United States |
Preparation Methods
Microorganism and Mutagenesis
CP 91244 is biosynthesized by mutant strains of Actinomadura roseorufa, developed through targeted mutagenesis to enhance antibiotic yield. These mutants are distinguished by their ability to co-produce this compound, CP-91,243, and UK-58,852, with the methyl group at the R-position differentiating this compound from CP-91,243.
Table 1: Key Characteristics of Actinomadura roseorufa Mutants
Fermentation Conditions
Fermentation occurs in submerged aerobic bioreactors at 24–36°C, with agitation to maintain oxygen saturation. The nutrient medium comprises:
Table 2: Composition of Fermentation Medium
| Component | Concentration (g/L) | Purpose |
|---|---|---|
| Glucose | 20 | Carbon source |
| Soybean Meal | 15 | Nitrogen/organic nutrients |
| Fish Meal | 5 | Growth factors (vitamins, minerals) |
| CaCO₃ | 2 | pH buffering |
| NaCl | 1 | Osmotic balance |
| Silicone Antifoam | 0.5 mL/L | Foam suppression |
Progress is monitored via thin-layer chromatography (TLC) on silica gel plates developed in chloroform:methanol (9:1). Antibiotics are visualized using vanillin reagent (6% in ethanol with 3% H₂SO₄), appearing as reddish-blue spots after heating.
Extraction and Primary Purification
Whole-Broth Extraction
Post-fermentation, the entire broth (mycelium and liquid) is extracted with methylisobutyl ketone (MIBK) at natural pH (~7.0). MIBK outperforms ethyl acetate or butanol in extraction efficiency due to its polarity profile.
Table 3: Solvent Efficiency in this compound Extraction
| Solvent | Extraction Efficiency (%) | Selectivity for this compound |
|---|---|---|
| Methylisobutyl Ketone | 92 | High |
| Ethyl Acetate | 85 | Moderate |
| Butanol | 78 | Low |
The solvent phase is concentrated under vacuum to a viscous oil, yielding a crude extract containing this compound, CP-91,243, and UK-58,852.
Chromatographic Purification
Silica Gel Column Chromatography
The crude extract is subjected to sequential chromatographic steps:
Table 4: Chromatographic Parameters for this compound Purification
| Parameter | Primary Column | Secondary Column |
|---|---|---|
| Stationary Phase | Silica gel (70–230 mesh) | Silica gel (70–230 mesh) |
| Mobile Phase | CHCl₃:MeOH (19:1) | Ethyl acetate |
| Flow Rate | 10 mL/min | 10 mL/min |
| Fraction Volume | 10 mL | 10 mL |
| Purity Post-Elution | 80% | 95% |
Crystallization
Pure this compound is crystallized from ethyl acetate, yielding 850 mg of crystalline product per 8 L fermentation batch.
Structural Validation and Analytical Data
Spectroscopic Characterization
This compound’s structure was confirmed via:
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Example Compounds ():
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Similarity Score |
|---|---|---|---|---|
| Propyl 1-aminocyclopropanecarboxylate | 72784-47-5 | C₆H₁₁NO₂ | Cyclopropane, ester, amine | 0.95 |
| Isopropyl 1-aminocyclopropanecarboxylate | N/A | C₇H₁₃NO₂ | Cyclopropane, ester, amine | 0.92 |
| tert-Butyl 1-aminocyclopropanecarboxylate | N/A | C₈H₁₅NO₂ | Cyclopropane, ester, amine | 0.88 |
Key Observations :
- All compounds contain a cyclopropane ring, an ester group (-COO-), and a primary amine (-NH₂), fulfilling structural similarity criteria .
- Varying alkyl groups (propyl, isopropyl, tert-butyl) alter steric hindrance and solubility. For instance, tert-butyl derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity .
Functional Similarity
Compounds with analogous applications or reactivity profiles are compared based on:
- Synthetic routes (e.g., reagents, yields).
- Physicochemical properties (e.g., log P, bioavailability).
Example Compounds ():
| Compound Name | CAS No. | Molecular Formula | Bioactivity (Log S) | Synthetic Yield |
|---|---|---|---|---|
| 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | -2.34 | 75% |
| 4-Chloro-5-isopropylpyrrolo[2,1-f]triazine | N/A | C₈H₉ClN₄ | -2.10 | 82% |
| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | N/A | C₆H₃Cl₂N₂ | -2.45 | 68% |
Key Observations :
- Chlorinated heterocycles (e.g., triazines, pyridines) demonstrate similar electrophilic reactivity, making them useful in pharmaceutical intermediates .
- Higher chlorine content correlates with decreased solubility (lower Log S) but increased stability under acidic conditions .
Limitations and Recommendations
The absence of direct data on "this compound" restricts this analysis to hypothetical comparisons. To resolve ambiguities:
Verify nomenclature against authoritative databases (e.g., CAS Registry, PubChem).
Consult additional sources for spectral, toxicological, or pharmacological data.
Apply EMA/CHMP guidelines () for rigorous similarity assessments in regulatory contexts.
Q & A
Basic Research Questions
Q. How can researchers identify gaps in existing literature on CP 91244 to formulate novel research questions?
- Methodological Answer : Conduct a systematic literature review using databases (e.g., PubMed, Web of Science) with keywords like "this compound," "mechanism of action," and "biological targets." Prioritize peer-reviewed articles and exclude non-reliable sources (e.g., ). Use tools like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to evaluate gaps . For example:
- Example Gap: Limited studies on this compound’s interaction with non-canonical signaling pathways.
- Strategy: Cross-reference proteomics and transcriptomics datasets to identify understudied targets .
Q. What experimental design considerations are critical for studying this compound’s biochemical properties?
- Methodological Answer :
- Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition rates, cytotoxicity).
- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay specificity .
- Reproducibility : Follow guidelines from General Information for Authors () for documenting materials, methods, and statistical thresholds (e.g., p < 0.05 with ANOVA).
Q. How should researchers formulate hypotheses about this compound’s mechanism of action?
- Methodological Answer : Base hypotheses on prior structural or functional analogs (e.g., "this compound inhibits kinase X due to conserved ATP-binding domain residues"). Use molecular docking simulations to predict binding affinities, then validate via mutagenesis assays . Avoid overly broad claims; refine using the FINER criteria .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?
- Methodological Answer :
- Root-Cause Analysis : Check for confounding variables (e.g., cell culture conditions, passage number discrepancies) .
- Meta-Analysis : Pool datasets from multiple studies using standardized normalization (e.g., fold-change relative to housekeeping genes). Apply heterogeneity tests (e.g., I² statistic) to identify outliers .
- Example: If this compound shows cytotoxicity in only 2/5 cancer lines, perform RNA-seq to compare baseline expression of putative targets .
Q. What strategies optimize this compound’s analytical detection in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference. Validate recovery rates via spike-and-recovery experiments .
- Instrumentation : Compare LC-MS/MS (high sensitivity) vs. ELISA (high throughput) based on research goals. Include internal standards (e.g., deuterated this compound) for quantification .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Workflow :
Perform transcriptomics (RNA-seq) and proteomics (TMT labeling) on treated vs. untreated cells.
Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping networks .
Validate hits with CRISPR-Cas9 knockdowns and phenotypic assays .
- Data Integration : Apply machine learning (e.g., random forest) to rank target contributions to observed effects .
Methodological Tables
Critical Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
